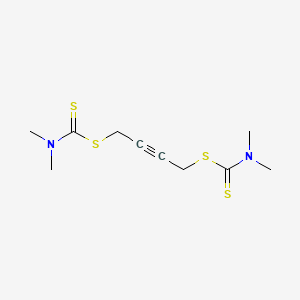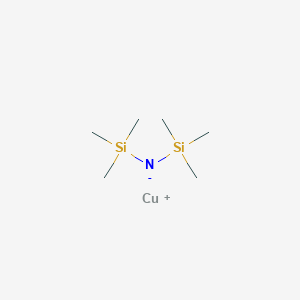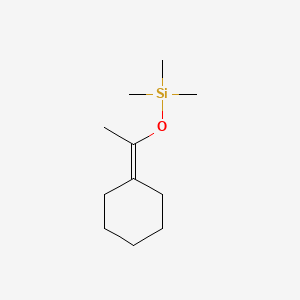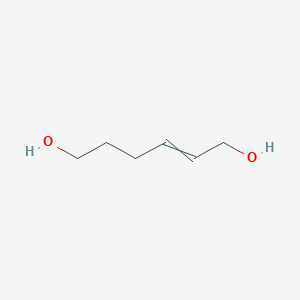
Hex-2-ene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-2-ene-1,6-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl (OH) groups, and it features a double bond between the second and third carbon atoms in its six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hex-2-ene-1,6-diol can be synthesized through the hydroxylation of hex-2-ene. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3) to yield the diol . Another method involves the epoxidation of hex-2-ene using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), followed by hydrolysis to form the diol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hex-2-yne-1,6-diol, which can be obtained by reacting diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst .
Análisis De Reacciones Químicas
Types of Reactions: Hex-2-ene-1,6-diol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield hexane-1,6-diol using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hex-2-ene-1,6-dichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Hexane-2,6-dione
Reduction: Hexane-1,6-diol
Substitution: Hex-2-ene-1,6-dichloride
Aplicaciones Científicas De Investigación
Hex-2-ene-1,6-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of hex-2-ene-1,6-diol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Hex-2-ene-1,6-diol can be compared with other similar compounds, such as:
Hexane-1,6-diol: Unlike this compound, hexane-1,6-diol lacks a double bond and is fully saturated.
Hex-2-yne-1,6-diol: This compound contains a triple bond between the second and third carbon atoms, making it more reactive in certain chemical reactions.
Hex-3-ene-1,6-diol: The double bond in this compound is located between the third and fourth carbon atoms, resulting in different chemical properties and reactivity.
Propiedades
Número CAS |
63974-05-0 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
hex-2-ene-1,6-diol |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1,3,7-8H,2,4-6H2 |
Clave InChI |
RDYAMHIAJLBLIF-UHFFFAOYSA-N |
SMILES canónico |
C(CC=CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



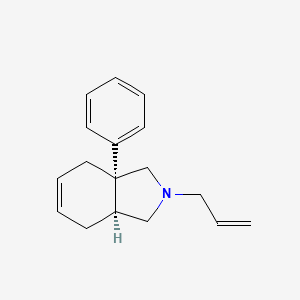
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)



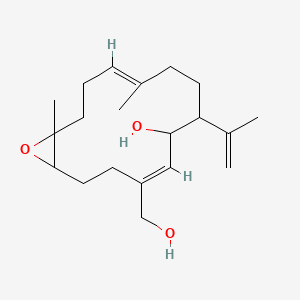
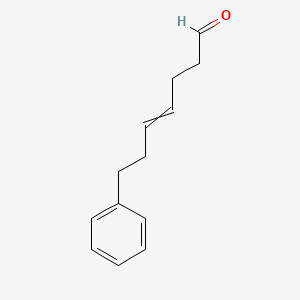
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
